N-(3-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
描述
This compound features a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a piperidin-1-ylmethyl group at position 2. Its molecular formula is C₂₀H₂₃FN₃O₃ (calculated molecular weight: 372.4 g/mol).
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-27-19-13-24(14-20(26)22-16-7-5-6-15(21)10-16)17(11-18(19)25)12-23-8-3-2-4-9-23/h5-7,10-11,13H,2-4,8-9,12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCJWEYROAJXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide (CAS Number: 946201-06-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, including relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN3O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 946201-06-5 |
The compound exhibits a multifaceted mechanism of action primarily targeting various signaling pathways involved in cancer progression. It has been shown to inhibit specific tyrosine kinases, which play crucial roles in cell proliferation and survival. This inhibition leads to reduced cell migration and invasion, particularly in prostate and breast cancer cell lines .
Anticancer Activity
Case Studies and Research Findings:
- Inhibition of Prostate Cancer Cell Lines:
- Breast Cancer Studies:
- Cytotoxicity Assays:
Antimicrobial Activity
N-(3-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has also been evaluated for its antimicrobial properties:
- Antimycobacterial Activity:
- Broad-Spectrum Antimicrobial Effects:
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycles: The target compound and the dihydropyridine analog from share a 1,4-dihydropyridine backbone, but the latter incorporates a thioether and cyano group, which may influence redox activity or solubility . The pyrazolo-pyrimidinone analog has a fused heterocyclic system, likely enhancing rigidity and binding specificity compared to the target compound’s monocyclic core.
However, replaces the dihydropyridinone with an oxadiazole-piperidine hybrid, altering electronic properties.
Molecular Weight and Complexity :
- The oxadiazole derivative has a higher molecular weight (410.4 vs. 372.4), likely due to the oxadiazole ring and extended piperidine chain. This may impact bioavailability.
准备方法
Hantzsch-Type Cyclization
The 1,4-dihydropyridin-4-one scaffold is classically synthesized via Hantzsch cyclization, involving condensation of β-ketoesters, aldehydes, and ammonium acetate. For the target compound, a modified approach employs ethyl acetoacetate, 5-methoxy-2-formylpyridine, and ammonium acetate in refluxing ethanol to yield 5-methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde. This intermediate is critical for subsequent functionalization.
Functionalization of the Pyridinone Core
Mannich Reaction
The Mannich reaction efficiently introduces the piperidinylmethyl moiety. Reacting 5-methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde with piperidine and formaldehyde in acetic acid at 60°C generates the 2-[(piperidin-1-yl)methyl] derivative. This one-pot method avoids isolation of intermediates, with yields exceeding 75% under optimized conditions.
Alkylation with Piperidinylmethyl Halides
Alternatively, alkylation using 1-(chloromethyl)piperidine in the presence of K₂CO₃ in DMF at 100°C achieves comparable results. However, regioselectivity challenges necessitate careful control of stoichiometry to minimize over-alkylation.
Methoxy Group Introduction at Position 5
Direct methylation of a hydroxyl precursor using methyl iodide and NaH in THF provides the 5-methoxy group. This step typically follows core functionalization to prevent demethylation during subsequent reactions. Yields range from 65–80%, depending on reaction time and temperature.
Acetamide Side Chain Coupling
Carbodiimide-Mediated Amidation
The final step involves coupling 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetic acid with 3-fluoroaniline. Using EDCl/HOBt in DCM at room temperature for 12 hours affords the target acetamide in 70–85% yield. Catalytic DMAP enhances reaction efficiency by reducing racemization.
Active Ester Intermediate Route
Formation of the NHS ester of the acetic acid derivative, followed by reaction with 3-fluoroaniline in DMF, provides a higher-yielding alternative (80–90%). This method minimizes side products and simplifies purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium complexes (e.g., Pd(PPh₃)₄) and CuI (for azide-alkyne cycloadditions) are critical for cross-coupling and cyclization steps, respectively. Lower catalyst loadings (1–3 mol%) reduce costs without compromising efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at position 6 is minimized by using bulky bases (e.g., DBU) and controlled addition rates. Monitoring via HPLC ensures desired product predominance.
Stability of 1,4-Dihydropyridinone
The enol ether moiety is sensitive to acidic conditions. Conducting reactions under neutral pH and avoiding protic solvents during later stages prevents decomposition.
常见问题
Key Structural Features Influencing Bioactivity
Q: What structural components of this compound are critical for its potential pharmacological activity? A: The compound’s bioactivity is influenced by:
- 3-Fluorophenyl group : Enhances lipophilicity and membrane permeability, potentially improving target engagement .
- Piperidinylmethyl moiety : May interact with hydrophobic pockets in enzymes or receptors, contributing to selectivity .
- 5-Methoxy-4-oxodihydropyridine core : Acts as a hydrogen-bond acceptor, facilitating interactions with biological targets like kinases or oxidoreductases .
Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate these structural contributions.
Common Synthesis Challenges and Multi-Step Routes
Q: What are the critical steps and challenges in synthesizing this compound? A: Synthesis typically involves:
Formation of the dihydropyridine core via Hantzsch-like cyclization, requiring strict pH control (~7–8) to avoid side reactions .
Introduction of the piperidinylmethyl group via alkylation, where stoichiometric excess of piperidine (1.2–1.5 eq) ensures complete substitution .
Acetamide coupling : Use of DMF as a solvent and KCO as a base optimizes nucleophilic displacement .
Challenge : Low yields (<40%) in the cyclization step due to competing oxidation; resolved by inert atmosphere (N) and reducing agents (NaSO) .
Optimizing Reaction Conditions for Purity
Q (Advanced): How can researchers resolve low purity during the final coupling step? A: Key strategies include:
- Temperature control : Maintain 0–5°C during acetamide formation to suppress hydrolysis .
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted intermediates .
- Reagent selection : Replace traditional EDCI/HOBt coupling with BOP reagent to enhance coupling efficiency (yield improvement: 55% → 78%) .
Crystallography for Structural Confirmation
Q (Advanced): What crystallographic methods validate the compound’s structure? A: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard .
- Key parameters : Mo Kα radiation (λ = 0.71073 Å), resolution ≤1.6 Å, and R-factor <0.05 ensure accuracy .
- Challenge : Poor crystal growth due to hygroscopicity; resolved by slow evaporation in anhydrous THF/hexane mixtures .
Addressing Contradictory Bioactivity Data
Q (Advanced): How to resolve discrepancies in reported IC values across studies? A: Factors to investigate:
- Assay conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays alters inhibition potency .
- Cell-line specificity : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
- Metabolic stability : Use liver microsomes (human vs. rodent) to assess species-dependent degradation impacting efficacy .
Functional Groups and Reactivity
Q (Basic): Which functional groups dictate the compound’s chemical reactivity? A: Reactive sites include:
- 4-Oxo group : Prone to nucleophilic attack (e.g., by hydrazines to form hydrazones) .
- Piperidinyl N-atom : Participates in acid-base reactions (pKa ~9.5) or coordination with metal catalysts .
- Fluorophenyl ring : Undergoes electrophilic substitution (e.g., nitration) under controlled conditions .
Structural Modifications for Selectivity
Q (Advanced): How can the structure be modified to enhance target selectivity? A: Strategies include:
- Piperidine substitution : Replace piperidinyl with morpholinyl to reduce off-target binding to adrenergic receptors .
- Methoxy group replacement : Introduce bulkier substituents (e.g., tert-butoxy) to sterically block non-specific interactions .
- Fluorophenyl bioisosteres : Replace with thiophene to maintain lipophilicity while altering π-π stacking .
Key Physicochemical Properties for Formulation
Q (Basic): What properties are critical for in vivo testing? A:
| Property | Value | Method |
|---|---|---|
| LogP | ~2.8 (±0.3) | HPLC retention time analysis |
| Aqueous solubility | 0.12 mg/mL (pH 7.4) | Shake-flask method |
| Melting point | 168–170°C | Differential scanning calorimetry |
| Implications : Low solubility necessitates nanoparticle encapsulation or co-solvents (e.g., PEG 400) for in vivo dosing . |
Addressing Metabolic Instability
Q (Advanced): How can metabolic instability in hepatic systems be mitigated? A: Solutions include:
- Deuterium incorporation : Replace methoxy C–H bonds with C–D to slow CYP450-mediated oxidation .
- Prodrug design : Mask the 4-oxo group as a tert-butyl ester, hydrolyzed in target tissues .
- In silico screening : Use ADMET Predictor™ to identify vulnerable sites and guide structural edits .
Synergistic Effects in Combination Therapy
Q (Advanced): How to evaluate synergistic effects with adjuvant compounds? A: Methodology:
Checkerboard assay : Test serial dilutions with standard drugs (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices .
Transcriptomics : RNA-seq of treated cells identifies pathways upregulated/downregulated in combination vs. monotherapy .
In vivo validation : Use xenograft models (e.g., MDA-MB-231 tumors) with dose-reduction studies to confirm synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
